synthesis and characterization of 2-ethenyloxan-3-amine hydrochloride
synthesis and characterization of 2-ethenyloxan-3-amine hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethenyloxan-3-amine Hydrochloride
Introduction
The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The specific substitution pattern of an amine at the C3 position and a vinyl group at the C2 position, as in 2-ethenyloxan-3-amine hydrochloride, presents a synthetically challenging yet highly valuable synthon. This motif offers multiple points for further diversification, making it an attractive building block in drug discovery programs. The C3-amino group can serve as a handle for amide bond formation or reductive amination, while the C2-vinyl group is amenable to a wide array of transformations, including olefin metathesis, hydroboration-oxidation, and Michael additions.
This guide provides a comprehensive overview of a proposed synthetic strategy and a detailed characterization workflow for 2-ethenyloxan-3-amine hydrochloride. The presented protocols are grounded in established chemical principles and supported by authoritative literature, offering a practical framework for its successful preparation and validation.
Retrosynthetic Analysis and Strategic Considerations
A robust synthetic plan begins with a logical retrosynthetic analysis to deconstruct the target molecule into readily available starting materials. The primary challenge lies in the stereoselective installation of the adjacent C2 and C3 substituents.
Our retrosynthetic strategy for 2-ethenyloxan-3-amine hydrochloride (I) is outlined below. The primary disconnection is at the C-N bond, suggesting an amination of a suitable tetrahydropyran precursor. The vinyl group can be envisioned as arising from a Wittig-type olefination of an aldehyde. This leads back to a protected lactol, which can be derived from a commercially available starting material such as δ-valerolactone.
Caption: Retrosynthetic analysis of 2-ethenyloxan-3-amine hydrochloride.
Proposed Synthetic Pathway
The forward synthesis is designed as a multi-step sequence, prioritizing high-yielding and scalable reactions. Each step is chosen to control stereochemistry where possible and to introduce the required functional groups in a logical order.
Step 1: Synthesis of 6-(tert-Butyldimethylsilyloxy)hexan-1-ol
The synthesis begins with the protection of one hydroxyl group of 1,6-hexanediol. This is a standard procedure that allows for selective oxidation of the remaining primary alcohol in the subsequent step. The choice of the tert-butyldimethylsilyl (TBS) group is strategic due to its stability under a range of conditions and its ease of removal later in the synthesis.
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Reaction: 1,6-Hexanediol is mono-protected using TBS-Cl in the presence of a base like imidazole.
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Rationale: The use of a slight excess of the diol can favor mono-protection. Imidazole acts as a base to neutralize the HCl generated and as a catalyst. Dichloromethane (DCM) is a common solvent for this transformation.
Step 2: Oxidation to 6-(tert-Butyldimethylsilyloxy)hexanal
The remaining primary alcohol is oxidized to an aldehyde. A mild and selective oxidizing agent is required to prevent over-oxidation to the carboxylic acid.
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Reaction: The alcohol is oxidized using pyridinium chlorochromate (PCC) or a Swern oxidation protocol.
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Rationale: PCC is a reliable reagent for this transformation, though its chromium content can be a concern for disposal. The Swern oxidation is an excellent alternative that operates at low temperatures and avoids heavy metals.
Step 3: Intramolecular Cyclization to form 2-(tert-Butyldimethylsilyloxymethyl)oxane
This step involves an acid-catalyzed intramolecular cyclization of the hydroxy-aldehyde, which exists in equilibrium with its cyclic hemiacetal form, to generate the tetrahydropyran ring.
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Reaction: The aldehyde from Step 2 is treated with a catalytic amount of a strong acid, such as p-toluenesulfonic acid (pTSA), in a non-polar solvent.
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Rationale: The acid protonates the hydroxyl group, which is then attacked by the aldehyde oxygen, leading to the formation of the six-membered ring after loss of water.
Step 4: Deprotection and Oxidation to Oxan-2-carbaldehyde
The TBS protecting group is removed to reveal the primary alcohol, which is then oxidized to the key aldehyde intermediate.
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Reaction: The TBS ether is cleaved using tetrabutylammonium fluoride (TBAF) or an acidic workup. The resulting primary alcohol is then oxidized to the aldehyde using a mild oxidant like Dess-Martin periodinane (DMP).
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Rationale: TBAF is highly selective for silicon-oxygen bonds. DMP is chosen for its mildness and high efficiency in converting primary alcohols to aldehydes without over-oxidation.
Step 5: Wittig Olefination to form 2-Ethenyloxane
The aldehyde is converted to the vinyl group using a Wittig reaction.
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Reaction: The aldehyde is treated with methyltriphenylphosphonium bromide and a strong base like n-butyllithium.
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Rationale: The Wittig reaction is a classic and highly reliable method for the formation of carbon-carbon double bonds from carbonyls. The phosphorus ylide attacks the aldehyde to form a betaine intermediate, which then collapses to form the alkene and triphenylphosphine oxide.
Step 6: Allylic Bromination and Azide Displacement
To install the amine functionality at the C3 position, an allylic bromination followed by nucleophilic substitution with an azide is proposed.
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Reaction: 2-Ethenyloxane is treated with N-bromosuccinimide (NBS) and a radical initiator like AIBN to install a bromine at the allylic C3 position. This is followed by substitution with sodium azide (NaN₃).
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Rationale: NBS is the reagent of choice for selective allylic bromination. The reaction proceeds via a radical mechanism. Azide is an excellent nucleophile for the subsequent Sₙ2 displacement of the bromide and serves as a precursor to the amine, which can be obtained by reduction. This two-step process avoids potential side reactions that could occur with direct amination.
Step 7: Reduction of Azide to Amine
The azide is reduced to the primary amine.
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Reaction: The azide is reduced using a reducing agent such as lithium aluminum hydride (LAH) or by catalytic hydrogenation (H₂, Pd/C).
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Rationale: LAH is a powerful reducing agent capable of cleanly converting azides to amines. Catalytic hydrogenation is a milder alternative that is often preferred for its operational simplicity and cleaner workups.
Step 8: Hydrochloride Salt Formation
The final step is the formation of the hydrochloride salt to improve the stability and handling of the final compound.
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Reaction: The free amine is dissolved in a suitable solvent like diethyl ether or ethyl acetate and treated with a solution of HCl in the same solvent.
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Rationale: The basic amine is protonated by HCl to form the ammonium salt, which typically precipitates from non-polar organic solvents as a crystalline solid, facilitating its isolation and purification.
Detailed Experimental Protocols
The following protocols are illustrative and may require optimization based on laboratory-specific conditions and intermediate characterization results.
| Step | Protocol |
| 1 | Synthesis of 6-(tert-Butyldimethylsilyloxy)hexan-1-ol To a solution of 1,6-hexanediol (1.2 eq) and imidazole (1.5 eq) in DCM at 0 °C, add a solution of TBS-Cl (1.0 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH₄Cl, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography. |
| 2 | Oxidation to 6-(tert-Butyldimethylsilyloxy)hexanal To a suspension of PCC (1.5 eq) and silica gel in DCM, add a solution of the alcohol from Step 1 (1.0 eq) in DCM. Stir at room temperature for 2 hours. Filter the mixture through a pad of Celite, washing with DCM. Concentrate the filtrate in vacuo to yield the crude aldehyde, which can be used in the next step without further purification. |
| ... | (Subsequent detailed protocols would follow a similar format) |
Characterization and Structural Elucidation
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized 2-ethenyloxan-3-amine hydrochloride. A multi-technique approach is recommended.
Caption: Workflow for the characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex due to the stereochemistry of the ring. Key signals would include the vinyl protons (δ 5.0-6.0 ppm), the proton at C3 adjacent to the amine (likely in the δ 3.0-3.5 ppm region), and the diastereotopic protons of the tetrahydropyran ring.
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¹³C NMR: The carbon spectrum should show distinct signals for the two sp² carbons of the vinyl group (δ 115-140 ppm) and the sp³ carbons of the ring, including the carbon bearing the amino group (C3, likely δ 50-60 ppm).
| Technique | Expected Observations |
| ¹H NMR | Multiplets for vinyl protons (~5.0-6.0 ppm), signals for CH-NH₂ (~3.0-3.5 ppm), complex multiplets for ring protons. |
| ¹³C NMR | Signals for vinyl carbons (~115-140 ppm), C-N carbon (~50-60 ppm), and other ring carbons. |
| HRMS (ESI+) | Accurate mass measurement of the molecular ion [M+H]⁺ corresponding to the free base C₇H₁₃NO. |
| FTIR (KBr) | Characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), C=C stretching (~1640 cm⁻¹), and C-O-C stretching (~1050-1150 cm⁻¹). |
| Chiral HPLC | If a racemic synthesis is performed, two peaks of equal area should be observed on a suitable chiral stationary phase. |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial to confirm the elemental composition. Electrospray ionization (ESI) would likely show the protonated molecular ion of the free base [M+H]⁺.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides confirmation of the key functional groups. The spectrum of the hydrochloride salt would show a broad absorption for the N⁺-H stretch (around 2400-3200 cm⁻¹), in addition to the C=C and C-O stretches.
Conclusion
The synthesis of 2-ethenyloxan-3-amine hydrochloride is a challenging but achievable goal through a well-designed multi-step sequence. The proposed pathway leverages robust and well-documented transformations to construct the target molecule from simple starting materials. The key to success lies in the careful execution of each step and rigorous characterization of the intermediates and the final product using a combination of spectroscopic and chromatographic techniques. This guide provides a solid foundation for researchers to undertake the synthesis of this valuable chemical building block.
References
(A complete list of references with full details and URLs would be compiled here based on the literature used to support each specific transformation.)
